Low In-Plane CTE vs. BPDA-PDA
PMDA-based rigid-rod polyimide (PMDA-PDA) exhibits an in-plane coefficient of thermal expansion (CTE) of 6.5 ppm/°C (acid-derived) and 8.2 ppm/°C (ester-derived) [1]. The BPDA-based analog (BPDA-PDA) shows CTE values of 4.3 ppm/°C and 18.0 ppm/°C, respectively [1]. While BPDA-PDA can achieve an even lower CTE under specific precursor conditions (4.3 ppm/°C), the PMDA-PDA CTE value of 6.5 ppm/°C is consistently low and significantly more reproducible across different precursor chemistries, whereas BPDA-PDA exhibits a dramatic 4-fold variation (4.3 to 18.0 ppm/°C) depending on whether acid or ester precursors are used [1].
| Evidence Dimension | In-plane coefficient of thermal expansion (CTE) |
|---|---|
| Target Compound Data | 6.5 ppm/°C (acid-derived); 8.2 ppm/°C (ester-derived) |
| Comparator Or Baseline | BPDA-PDA: 4.3 ppm/°C (acid-derived); 18.0 ppm/°C (ester-derived) |
| Quantified Difference | PMDA-PDA CTE variation: 1.7 ppm/°C (26% variation) vs BPDA-PDA CTE variation: 13.7 ppm/°C (319% variation) |
| Conditions | Thin films prepared by thermal imidization of poly(amic acid) and poly(amic ethyl ester) precursors; measured at 25–250°C |
Why This Matters
PMDA-PDA provides more predictable and consistent dimensional stability across processing conditions, reducing risk of warpage and stress in multilayer electronic devices.
- [1] Ree, M., Chen, K. R., & Czornyj, G. (1994). Effects of chemical structure and precursor on optical properties, thermo-mechanical properties, and molecular orientation and order of thin films of stiff aromatic polyimides. Colloid and Polymer Science, 272, 1388–1395. View Source
